tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by its IUPAC name, tert-butyl (3R,4S)-4-methyl-3-pyrrolidinylcarbamate . The compound is stored in a refrigerator and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.28 . It is a liquid at room temperature and is stored in a refrigerator .Scientific Research Applications
Environmental Behavior and Remediation of MTBE
Environmental Fate of MTBE : Studies have highlighted the environmental behavior, fate, and remediation strategies of MTBE, an ether commonly used as a gasoline additive. MTBE's high solubility in water and low biodegradation potential in subsurface environments make it a significant groundwater contaminant. Various remediation techniques, including bioremediation under aerobic and anaerobic conditions, have been explored to address MTBE contamination in water sources (Squillace et al., 1997).
Bioremediation of MTBE : There is increasing evidence supporting the biotransformation and complete mineralization of MTBE under certain environmental conditions. Bioremediation strategies, including the addition of air or oxygen or bioaugmentation with MTBE-degrading microorganisms, have shown potential in removing MTBE from contaminated sites (Fiorenza & Rifai, 2003).
Toxicological Studies and Health Implications
- Toxicological Effects of Carbamates : Although not directly about tert-Butyl ((4-methylpyrrolidin-3-yl)methyl)carbamate, research on carbamate pesticides like aldicarb provides insights into the toxicological effects of carbamates on mammals. These studies highlight the importance of understanding the health implications of chemical exposure, including mechanisms of action such as cholinesterase inhibition (Risher, Mink, & Stara, 1987).
Applications in Synthetic Chemistry
- Synthetic Routes for Chemical Compounds : Research on synthetic routes for compounds like vandetanib, which involves tert-butyl and carbamate groups, underscores the significance of understanding chemical synthesis processes for industrial applications. Such studies can guide the development of efficient, scalable synthesis methods for various chemical compounds, including those related to this compound (Mi, 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJWUXTHLISAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351369-25-0 | |
Record name | tert-butyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.